

# Acidity of the Alkyne Proton in 5-Hexyn-1-ol: A Technical Guide

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## Compound of Interest

Compound Name: 5-Hexyn-1-ol

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This in-depth technical guide explores the acidity of the terminal alkyne proton in **5-Hexyn-1-ol**. The document provides a comprehensive overview of the underlying chemical principles, quantitative data, detailed experimental protocols for pKa determination, and relevant reaction pathways.

## Introduction: The Acidity of Terminal Alkynes

Terminal alkynes, hydrocarbons containing a carbon-carbon triple bond at the end of a carbon chain, exhibit a notable acidity for a C-H bond. This characteristic is fundamental to their utility in organic synthesis, particularly in the formation of carbon-carbon bonds. The acidity of the alkyne proton is attributed to the hybridization of the carbon atom to which it is attached.[1][2][3]

The carbon atom of a terminal alkyne is sp-hybridized, possessing 50% s-character.[1][3] This high s-character draws the electron pair in the C-H bond closer to the carbon nucleus, resulting in a more polarized bond and a more stable conjugate base (an acetylide anion) upon deprotonation.[1][3] The stability of the resulting anion is a key factor in the increased acidity of terminal alkynes compared to alkenes (sp<sup>2</sup> hybridized, ~33% s-character) and alkanes (sp<sup>3</sup> hybridized, 25% s-character).[1]

## Quantitative Data: pKa Values

The acidity of a compound is quantitatively expressed by its pKa value, with a lower pKa indicating a stronger acid. The typical pKa for a terminal alkyne is approximately 25-26.[3] For **5-Hexyn-1-ol**, two acidic protons are present: the alkyne proton and the hydroxyl proton.

Compound/Proton	Functional Group	Estimated pKa
5-Hexyn-1-ol (Alkyne Proton)	Terminal Alkyne	~25
5-Hexyn-1-ol (Hydroxyl Proton)	Primary Alcohol	~16-18
Ethyne (for comparison)	Terminal Alkyne	25
Ethanol (for comparison)	Primary Alcohol	~16

Note: An experimentally determined pKa for the alkyne proton of **5-Hexyn-1-ol** is not readily available in the literature. The value of ~25 is based on the established pKa for terminal alkynes. The actual pKa may be slightly lower due to the influence of the hydroxyl group.

## The Inductive Effect of the Hydroxyl Group

The hydroxyl group in **5-Hexyn-1-ol** is expected to influence the acidity of the alkyne proton through an inductive effect. Oxygen is an electronegative atom that withdraws electron density through the sigma bonds of the carbon chain.[4][5] This electron-withdrawing effect helps to stabilize the negative charge of the acetylide anion formed upon deprotonation of the alkyne.[4] Consequently, the alkyne proton of **5-Hexyn-1-ol** is predicted to be slightly more acidic (having a lower pKa) than a terminal alkyne in a simple alkane chain. However, the magnitude of this effect is generally small as it is transmitted over several carbon atoms.

## Experimental Protocols for pKa Determination

Due to the weak acidity of the alkyne proton, its pKa determination requires specific experimental conditions, particularly the use of a very strong base and an aprotic solvent. Standard aqueous titration methods are not suitable.

## Potentiometric Titration in a Non-Aqueous Solvent

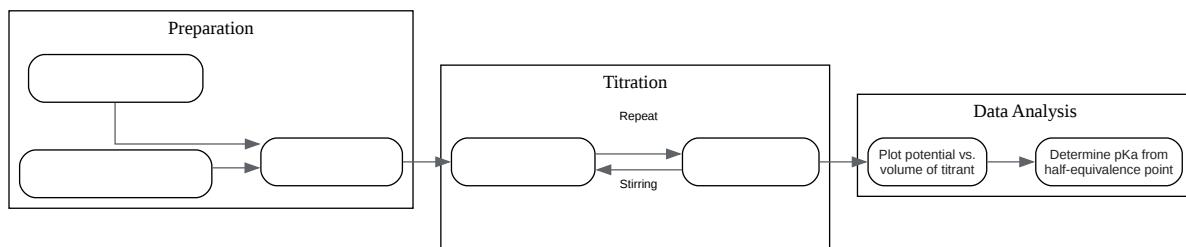
This method involves titrating the weak acid (**5-Hexyn-1-ol**) with a strong, non-aqueous base and monitoring the potential change with an electrode.

## Materials:

- **5-Hexyn-1-ol**
- Anhydrous, aprotic solvent (e.g., tetrahydrofuran (THF), dimethyl sulfoxide (DMSO))
- Strong base titrant (e.g., sodium amide ( $\text{NaNH}_2$ ) in liquid ammonia, or a standardized solution of a strong non-nucleophilic base like lithium diisopropylamide (LDA) in THF)
- Potentiometer with a glass electrode and a reference electrode suitable for non-aqueous media
- Inert atmosphere setup (e.g., Schlenk line or glovebox with nitrogen or argon)
- Magnetic stirrer and stir bar

## Procedure:

- Prepare a dilute solution of **5-Hexyn-1-ol** in the chosen anhydrous solvent under an inert atmosphere.
- Calibrate the pH electrode using standard buffers appropriate for the non-aqueous system.
- Slowly add the strong base titrant in small, measured increments to the **5-Hexyn-1-ol** solution while stirring.
- Record the potential (or pH reading) after each addition, allowing the reading to stabilize.
- Continue the titration well past the equivalence point.
- Plot the potential (or pH) versus the volume of titrant added. The pKa can be determined from the half-equivalence point of the resulting titration curve.



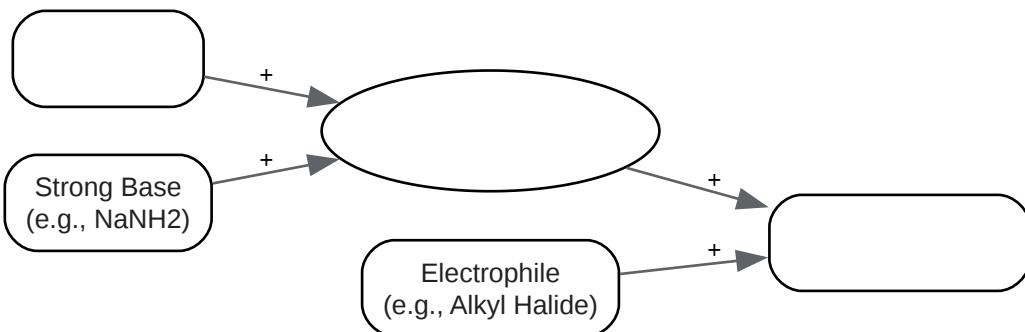
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**Figure 1.** Workflow for potentiometric titration of **5-Hexyn-1-ol**.

## Deprotonation and Subsequent Reactions

The acidity of the alkyne proton in **5-Hexyn-1-ol** allows for its deprotonation by a strong base to form a nucleophilic acetylide anion. This anion can then participate in various carbon-carbon bond-forming reactions.

A common strong base used for this purpose is sodium amide ( $\text{NaNH}_2$ ) in liquid ammonia.



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**Figure 2.** Deprotonation of **5-Hexyn-1-ol** and reaction with an electrophile.

This reactivity is highly valuable in synthetic organic chemistry. For instance, the resulting acetylide can react with alkyl halides in an  $\text{S}_{\text{N}}2$  reaction to extend the carbon chain, or with

aldehydes and ketones to form propargyl alcohols.

## Conclusion

The terminal alkyne proton of **5-Hexyn-1-ol** exhibits weak acidity, with an estimated pKa of around 25. This acidity is a direct consequence of the sp-hybridization of the terminal carbon atom and is slightly enhanced by the electron-withdrawing inductive effect of the distal hydroxyl group. While challenging to measure directly, the pKa can be determined experimentally using non-aqueous potentiometric titration with a strong base. The ability to deprotonate the alkyne allows for the formation of a potent carbon nucleophile, making **5-Hexyn-1-ol** a versatile building block in organic synthesis for the construction of more complex molecules. This fundamental property is of significant interest to researchers and professionals in drug development and materials science.

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